2-Phenylmethanesulfinylethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfinylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-6-7-12(11)8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQYDGOZNSRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30491-32-8 | |
| Record name | 2-phenylmethanesulfinylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Phenylmethanesulfinylethan 1 Amine and Analogous Sulfinylamines
Direct Synthetic Routes to 2-Phenylmethanesulfinylethan-1-amine
While specific literature detailing the direct, one-pot synthesis of this compound is not extensively documented, its structure suggests that its synthesis would fall under the broader category of β-amino sulfoxides. General methodologies for analogous compounds typically involve multi-step sequences. One plausible conceptual route could involve the Michael addition of a suitable amine to a vinyl sulfoxide (B87167) precursor. Another approach could be the oxidation of the corresponding β-amino sulfide. The challenges in these direct approaches often lie in controlling chemoselectivity and, in the absence of chiral reagents, result in a racemic mixture of the final product.
Stereoselective Approaches to Chiral Sulfinylamines
The creation of a stereogenic sulfur center is a primary challenge in the synthesis of chiral sulfinylamines. nih.gov Methodologies to achieve this can be broadly categorized into the asymmetric oxidation of a prochiral sulfide, or the diastereoselective or enantioselective construction of the sulfinyl group.
The most direct method for generating enantiopure sulfoxides is the asymmetric oxidation of prochiral sulfides. tandfonline.comwiley-vch.de This transformation can be achieved using stoichiometric chiral oxidants or, more preferably from a green chemistry perspective, through catalytic systems employing a chiral catalyst and a terminal oxidant. acsgcipr.org
Transition metal catalysts, particularly those based on titanium, vanadium, and manganese, are commonly used. acs.org The Kagan-Modena protocol, which utilizes a titanium(IV) isopropoxide/diethyl tartrate (DET) complex and an alkyl hydroperoxide, was a pioneering system for this transformation. acsgcipr.orgias.ac.in Modifications to this system, such as the use of cumyl hydroperoxide (CHP) as the oxidant or the addition of water, have been shown to improve enantioselectivity. libretexts.org
Various chiral ligands have been developed to enhance the efficacy and enantioselectivity of these metal-based catalysts. For instance, chiral Salen-manganese(III) complexes and b-oxo aldiminato Mn(III) complexes have been successfully employed. wiley-vch.de Similarly, chiral BINOL derivatives in combination with Ti(O-i-Pr)4 have proven effective for the asymmetric oxidation of a range of aryl methyl and aryl benzyl (B1604629) sulfides. ias.ac.in
Table 1: Examples of Catalytic Systems for Asymmetric Sulfide Oxidation
| Catalyst System | Chiral Ligand | Oxidant | Substrate Example | Yield (%) | ee (%) | Source(s) |
| Ti(O-i-Pr)4 / DET | Diethyl Tartrate (DET) | Cumyl Hydroperoxide (CHP) | Methyl p-tolyl sulfide | 90 | 96 | libretexts.org |
| Ti(O-i-Pr)4 / Diphenyl-BINOL | (R)-6,6'-Diphenyl-BINOL | 70% aq. TBHP | Methyl p-tolyl sulfide | 81 | 90 | ias.ac.in |
| Salen-Mn(III) Complex | Chiral Salen | Iodosobenzene | 2-Nitrophenyl methyl sulfide | - | 90 | wiley-vch.de |
| Fe(salan) Complex | Chiral Salan | Aqueous H2O2 | Thioanisole | 96 | 96 | libretexts.org |
The use of chiral auxiliaries is a well-established and powerful strategy for the diastereoselective synthesis of chiral sulfinyl compounds. nih.gov This approach involves reacting a prochiral sulfur compound with a stoichiometric amount of a chiral molecule to form two diastereomers, which can then be separated. The chiral auxiliary is subsequently removed to yield the enantiomerically pure target compound.
One of the most prominent examples is the Andersen method, which utilizes chiral sulfinates derived from alcohols like (-)-menthol. acs.orgnih.gov A racemic sulfinyl chloride is reacted with a chiral alcohol, such as L-(-)-menthol, to produce diastereomeric sulfinate esters. libretexts.orgnih.gov After separation of the diastereomers (often by crystallization), the desired diastereomer is reacted with an organometallic reagent (e.g., a Grignard reagent) to furnish the chiral sulfoxide with a high degree of enantiopurity via an inversion of configuration at the sulfur center. wiley-vch.denih.gov
Another widely used auxiliary is the tert-butanesulfinamide, introduced by Ellman. acs.orgosi.lv This reagent is highly effective for the preparation of chiral amines and can be used to synthesize a variety of sulfinyl compounds. Sugar-derived alcohols, such as diacetone-d-glucose (B1670380) (DAG), have also been identified as particularly useful auxiliaries in the diastereoselective preparation of sulfinates. acs.orgnih.gov
Table 2: Common Chiral Auxiliaries in Sulfinylamine Synthesis
| Chiral Auxiliary | Precursor Type | Key Features | Source(s) |
| (-)-Menthol | Sulfinate Esters | Forms crystalline diastereomers, well-established (Andersen Method) | acs.orgnih.govnih.gov |
| tert-Butanesulfinamide | Sulfinylamines | Versatile, widely used for chiral amine synthesis (Ellman's auxiliary) | acs.orgosi.lv |
| Diacetone-d-glucose (DAG) | Sulfinate Esters | Sugar-derived, effective for diastereomer separation | acs.orgnih.gov |
| (R)-N-benzyl-1-phenylethanamine | Sulfinamides | Forms easily separable crystalline diastereomers | nih.gov |
Compared to auxiliary-based methods, catalytic enantioselective synthesis offers improved atom and step economy. acs.org Recent advances have focused on developing transition-metal catalyzed cross-coupling reactions to form chiral sulfinamides and related structures.
One notable approach involves the copper-catalyzed enantioselective alkenylation of sulfinylamines using chiral sulfinamide phosphine (B1218219) ligands (Sadphos). chinesechemsoc.org This method efficiently constructs alkenyl sulfinamides, which are versatile precursors for other S(IV) and S(VI) stereogenic centers. chinesechemsoc.org Similarly, the copper-catalyzed asymmetric addition of aryl boroxines to sulfinylamines, using newly developed phosphine ligands like Xuphos, provides a direct route to chiral aryl sulfinamides. acs.org
Furthermore, methodologies for the catalytic asymmetric synthesis of chiral sulfinamides and sulfinate esters have been developed using bifunctional chiral 4-arylpyridine N-oxides as catalysts for the sulfinylation of nucleophiles. researchgate.net Anionic stereogenic-at-metal complexes, specifically cobalt(III) complexes, have also emerged as effective catalysts for the enantioselective oxidative esterification of sulfenamides, producing a broad range of chiral sulfinimidate esters with excellent yields and enantioselectivities. nih.gov
Table 3: Overview of Enantioselective Catalytic Methods
| Catalytic System | Reaction Type | Substrates | Product Type | ee (%) / er | Source(s) |
| Copper / Sadphos | Enantioselective Alkenylation | Sulfinylamines, Alkenyl borates | Alkenyl Sulfinamides | Up to 97:3 er | chinesechemsoc.org |
| Copper / Xuphos | Enantioselective Arylation | Sulfinylamines, Aryl boroxines | Aryl Sulfinamides | Up to 99.5:0.5 er | acs.org |
| Stereogenic-at-Co(III) Complex | Oxidative Esterification | Sulfenamides, Alcohols | Sulfinimidate Esters | Up to 98.5:1.5 er | nih.gov |
Advanced Methodologies in Organosulfur Compound Synthesis
The development of sustainable and efficient synthetic methods is a continuous goal in organic chemistry. Advanced techniques are being explored to overcome the limitations of traditional approaches for synthesizing organosulfur compounds.
Electroorganic synthesis has emerged as a green, sustainable, and safe alternative for preparing and modifying organosulfur compounds. researchgate.netnih.gov By using electricity, derived from renewable sources, to drive chemical reactions, electrochemical methods can reduce the reliance on conventional chemical reagents and minimize waste. bohrium.compolyu.edu.hk
Recent developments have focused on improving the efficiency of forming carbon-sulfur (C-S) bonds. For example, an efficient electrochemical approach has been developed that couples biomass oxidation with a sulfur-containing nucleophile. bohrium.comresearchgate.net This system has achieved remarkable Faradaic efficiencies of over 95% at low current densities and has demonstrated stable operation in practical flow reactors at commercial current densities (100 to 1000 mA cm−2). bohrium.compolyu.edu.hk This methodology is versatile and can be extended to synthesize a wide range of organosulfur compounds from diverse feedstocks. bohrium.compolyu.edu.hk Electrochemical techniques are applicable to the synthesis of various organosulfur compounds, including sulfoxides, sulfones, sulfinic esters, and sulfonamides, under controlled reaction conditions. researchgate.net
Transition Metal-Catalyzed C-S and S-S Bond Formation
The construction of the carbon-sulfur (C–S) bond is a cornerstone in the synthesis of sulfinylamines. Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming C–S bonds, offering milder and more efficient alternatives to traditional methods. rsc.orgnih.gov These catalytic systems have largely overcome challenges such as the use of stoichiometric metals and harsh reaction conditions. rsc.org Palladium and copper are the most extensively studied metals for this purpose, but other metals have also been employed. rsc.orgnih.gov
Recent advancements have focused on using diverse and commercially available sulfur surrogates to avoid the handling of odorous and volatile thiols. rsc.org One prominent strategy involves the reaction of organometallic reagents (organolithium or Grignard reagents) with a sulfur dioxide surrogate like DABSO (DABCO·(SO₂)₂). This generates a metal sulfinate in situ, which can then be converted to a sulfinyl chloride intermediate. Subsequent trapping with an amine nucleophile yields the desired sulfinamide. nih.govacs.org This one-pot procedure is efficient, with reactions often completing at room temperature in under two hours. nih.govacs.org
Another approach involves the direct C–H functionalization to install sulfinamide groups, representing a highly idyllic and atom-economical route. colostate.edu Research is ongoing to leverage transition metal-catalyzed C–H insertion to directly couple C–H bonds with sulfinylamine reagents. colostate.edu Furthermore, organo-photocatalyzed methods have been developed for C–S bond formation, utilizing alkyl radicals generated from 4-alkyl-1,4-dihydropyridines and N-sulfinylamines to produce sulfinamides. acs.org
While C–S bond formation is central to sulfinamide synthesis, transition metal-catalyzed S-S bond formation is less commonly employed for creating the core sulfinamide structure and is more relevant to the synthesis of disulfides. The primary focus for synthesizing compounds like this compound remains the catalytic formation of the C-S linkage.
| Catalyst/Metal System | Sulfur Source/Surrogate | Coupling Partners | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd) or Copper (Cu) | Thiols, Disulfides, Sulfinate Salts | Aryl/Vinyl Halides, Organoborons | Well-established, versatile for various substrates. | rsc.orgnih.gov |
| Iron (FeCl₂) | Thiols | O-pivaloyl-protected hydroxylamine | Direct conversion of free thiols to primary sulfinamides. | nih.gov |
| Not Applicable (Organometallic Route) | DABSO (SO₂ surrogate) | Organolithium/Grignard Reagents, Amines | One-pot, room temperature synthesis avoiding odorous reagents. | nih.govacs.org |
| Organo-photocatalyst (meso-tetraphenyl chlorin) | N-sulfinylamines | 4-alkyl-1,4-dihydropyridines (Radical precursors) | Radical-based C-S bond formation under light irradiation. | acs.org |
Derivatization Strategies for Synthetic Elaboration
Once the core structure of a sulfinylamine is synthesized, derivatization provides a pathway for synthetic elaboration, enabling the creation of more complex molecules and libraries of analogues for various applications. nih.gov Derivatization strategies can target either the amine functionality or the sulfinyl group.
The primary or secondary amine group is a common site for derivatization. Standard reactions such as acylation, alkylation, and silylation can be employed to modify the amine. libretexts.orgresearchgate.net
Acylation: The reaction of the amine with acylating agents like acid chlorides or anhydrides (e.g., trifluoroacetic anhydride (B1165640), benzoyl chloride) forms a stable amide bond. libretexts.orgiu.edu This strategy can introduce a wide variety of substituents.
Alkylation: Introducing alkyl groups to the amine can be achieved using alkyl halides. For more complex additions, reductive amination provides another route.
Silylation: Silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) group, can be introduced by reacting the amine with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). While often used for analytical purposes to increase volatility, silyl groups can also serve as protecting groups in a larger synthetic sequence. libretexts.orgiu.edu
The sulfinyl group itself is a versatile handle for elaboration. As an intermediate S(IV) oxidation state functionality, it can be readily transformed into various S(VI) groups, which are prevalent in medicinal chemistry. nih.gov Mild oxidation of the sulfinamide yields the corresponding sulfonamide. This transformation allows access to a different class of compounds with distinct chemical and biological properties. nih.gov
| Strategy | Functional Group Targeted | Reagent Class | Resulting Functional Group | Purpose |
|---|---|---|---|---|
| Acylation | Amine (-NH₂) | Acid Chlorides, Anhydrides | Amide (-NHCOR) | Introduce diverse substituents, modulate properties. |
| Alkylation | Amine (-NH₂) | Alkyl Halides | Secondary/Tertiary Amine (-NHR, -NR₂) | Modify basicity and steric profile. |
| Silylation | Amine (-NH₂) | Silyl Halides/Amides (e.g., BSTFA) | Silylamine (-NHSiR₃) | Protection for further synthetic steps. |
| Oxidation | Sulfinyl (-S(O)-) | Oxidizing Agents (e.g., m-CPBA) | Sulfonyl (-SO₂-) | Access S(VI) analogues like sulfonamides. |
Multicomponent Reaction Approaches in Amine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are highly efficient for synthesizing complex molecules like amines. pharmaxchange.infoorganic-chemistry.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. pharmaxchange.infonih.gov Several classical and modern MCRs are pivotal in amine synthesis.
Strecker Reaction: As the first documented MCR, the Strecker synthesis combines an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile. nih.govnih.gov Subsequent hydrolysis of the nitrile yields the corresponding α-amino acid. The reaction proceeds via the formation of an imine, followed by nucleophilic attack of the cyanide ion. nih.gov
Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. organic-chemistry.org The key intermediate is an iminium ion, which acts as the electrophile.
Petasis (Borono-Mannich) Reaction: A variation of the Mannich reaction, the Petasis reaction uses an amine, a carbonyl compound, and an organoboronic acid. nih.govacs.org This versatile reaction allows for the synthesis of a wide range of substituted amines, including allylic and amino alcohol derivatives, under mild conditions. nih.govacs.org
Ugi Reaction: This four-component reaction brings together a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide. pharmaxchange.infonih.gov The product is a bis-amide, a scaffold of significant interest in medicinal chemistry. The reaction is known for its high convergence and the formation of only water as a byproduct. nih.gov
These MCRs provide powerful platforms for the convergent synthesis of structurally diverse amines, and their principles can be applied to design syntheses for complex targets analogous to this compound.
| Reaction Name | Number of Components | Reactants | Primary Product | Key Feature |
|---|---|---|---|---|
| Strecker Reaction | 3 | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile | First documented MCR; precursor to amino acids. nih.govnih.gov |
| Mannich Reaction | 3 | Aldehyde, Amine, Carbonyl Compound (with acidic α-H) | β-Amino-carbonyl compound (Mannich base) | Forms a C-C bond via an iminium ion intermediate. organic-chemistry.org |
| Petasis Reaction | 3 | Aldehyde, Amine, Boronic Acid | Substituted Amine | Mild conditions, broad substrate scope. nih.govacs.org |
| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | High convergence and atom economy. pharmaxchange.infonih.gov |
Chemical Reactivity and Mechanistic Principles of 2 Phenylmethanesulfinylethan 1 Amine
Reactivity of the Sulfinyl Group
The sulfinyl group (S=O) is a key feature of 2-Phenylmethanesulfinylethan-1-amine, conferring upon it a chiral center at the sulfur atom and a range of reactive possibilities. The sulfur atom's lone pair of electrons and the polarized S=O bond are central to its chemical character.
The sulfinyl group exhibits dual reactivity, capable of participating in both nucleophilic and electrophilic reactions depending on the conditions and reagents.
Nucleophilic Character: The nucleophilicity of the sulfinyl group is often harnessed through the formation of a sulfenate anion. In the presence of a strong base, deprotonation at the α-carbon can be followed by a retro-Michael-type elimination, generating a reactive sulfenate anion. This species is a potent nucleophile and can react with various electrophiles. For instance, sulfenate anions generated in situ from β-sulfinyl esters react with alkyl halides to furnish new sulfoxides. This reactivity suggests that under basic conditions, this compound could potentially act as a precursor to a phenylmethanesulfenate anion, which could then engage in nucleophilic attack.
Electrophilic Character: Conversely, the sulfur atom of the sulfinyl group is electrophilic due to the electron-withdrawing nature of the oxygen atom. This allows it to be attacked by nucleophiles. A classic example of this is the Pummerer reaction, where activation of the sulfoxide (B87167) with an acylating agent like acetic anhydride (B1165640) leads to the formation of an electrophilic sulfonium (B1226848) ion intermediate. This intermediate is then attacked by a nucleophile. While the classical Pummerer reaction involves α-acylation, related transformations highlight the electrophilic potential of the activated sulfoxide. Furthermore, the reduction of sulfoxides can proceed via the formation of a chlorosulfonium salt, a highly electrophilic species, upon reaction with reagents like oxalyl chloride.
The electrophilic nature of the sulfur atom is also evident in its interactions with organometallic reagents. Sulfoxides can undergo substitution reactions when treated with Grignard reagents, a process that is believed to proceed through a σ-sulfurane intermediate following the nucleophilic attack of the Grignard reagent on the sulfur center.
The unique reactivity of the sulfinyl group allows it to participate in modern cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. This participation can occur in several ways.
As a Nucleophilic Precursor: Palladium-catalyzed cross-coupling reactions provide an efficient route to aryl sulfoxides. In these transformations, sulfenate anions, which can be generated from β-sulfinyl compounds, act as the nucleophilic partner, coupling with aryl halides or triflates. This method offers a direct pathway to synthesize derivatives of this compound or for the parent compound to be derived from a simpler β-sulfinyl precursor.
As an Electrophilic Partner: While less common, sulfoxides themselves can function as electrophiles in cross-coupling reactions. Transition-metal-free cross-coupling strategies have been developed where aryl methyl sulfoxides react with alcohols to form ethers. This reactivity stems from the ability of the sulfoxide to act as a leaving group after activation. Such pathways could potentially be applied to functionalize the phenyl ring of this compound.
Additionally, palladium-catalyzed carbonylative Suzuki reactions have been developed for the synthesis of β-keto sulfoxides from α-bromo sulfoxides, carbon monoxide, and boronic acids. This demonstrates the compatibility of the sulfoxide moiety with palladium catalysis and its utility as a functional handle in complex, multi-component reactions.
Reactivity of the Primary Amine Functionality
The primary amine (-NH₂) group in this compound is a potent nucleophile and a weak base, characteristic of alkylamines. Its reactivity is central to a wide array of synthetic transformations, allowing for the construction of more complex molecular architectures.
The lone pair of electrons on the nitrogen atom is readily available for bond formation with electrophiles. Key reactions involving the primary amine functionality include:
Acylation: The amine reacts readily with acylating agents such as acyl chlorides, anhydrides, and esters to form stable amide derivatives. This is one of the most fundamental reactions of primary amines and is often used for the protection of the amino group or for the synthesis of bioactive molecules.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
Alkylation: The amine can be alkylated by alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts.
Iminé Formation: Condensation with aldehydes and ketones under acidic catalysis results in the formation of imines (Schiff bases). This reversible reaction is a cornerstone of carbonyl chemistry and provides a route to various nitrogen-containing heterocyclic compounds.
Michael Addition: As a strong nucleophile, the primary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.
The nucleophilicity of the amine is crucial in the synthesis of β-amino sulfoxides themselves. One established method involves the addition of α-sulfinyl carbanions to N-sulfinimines, where the amine is introduced via the electrophilic imine partner. Subsequent hydrolysis of the N-sulfinyl group reveals the primary amine.
Intramolecular and Intermolecular Electronic Interactions
The proximity of the sulfinyl and primary amine groups in this compound gives rise to significant electronic interactions that influence the molecule's conformation and reactivity. These interactions include direct through-space effects between the sulfur and nitrogen atoms and the formation of hydrogen bonding networks.
Although there is no formal covalent bond between the sulfur and nitrogen atoms, non-bonding interactions play a crucial role in determining the conformational preferences of the molecule. These interactions are a balance of attractive and repulsive forces.
Gauche Effect and Conformational Preference: The relative orientation of the sulfinyl group and the amino group is subject to stereoelectronic effects, such as the gauche effect. In systems containing electronegative atoms, conformations where these atoms are gauche (dihedral angle of ~60°) to each other can be more stable than the anti conformation. This preference is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital into a C-S or S-O σ* antibonding orbital. For this compound, this would favor a conformation where the bulky phenylmethylsulfinyl and amino groups are not in a fully staggered anti-orientation.
Non-Bonding Interactions: Computational studies on related β-carbonyl sulfoxides reveal a stabilizing non-bonded interaction between the positively charged sulfur atom and the negatively charged carbonyl oxygen, with through-space distances significantly shorter than the sum of their van der Waals radii. A similar attractive electrostatic interaction can be postulated between the electrophilic sulfur atom of the sulfinyl group and the lone pair of the nitrogen atom in this compound. This S-N interaction can influence the molecule's preferred geometry, potentially leading to a folded conformation. Such intramolecular non-bonding interactions have been harnessed to stabilize the active conformation of enzyme inhibitors.
Below is a table of typical bond parameters for related structural motifs, derived from computational and crystallographic studies of analogous molecules like sulfonamides and β-carbonyl sulfoxides. These values provide an estimate for the geometry of the core C-S-C-C-N backbone.
| Parameter | Typical Value Range | Source Molecule Type |
| S-N Bond Length (Å) | 1.62 - 1.64 | Sulfonamide (analogous) |
| S=O Bond Length (Å) | 1.50 - 1.53 | Sulfoxide |
| C-S-C Bond Angle (°) | 97 - 102 | Dialkyl/Aryl Sulfoxide |
| S-N Non-Bonding Dist. (Å) | 2.8 - 3.0 | β-Carbonyl Sulfoxide (S-O) |
| O=S-C-C Dihedral Angle (°) | ~30 (quasi-cis) | β-Carbonyl Sulfoxide |
The sulfinyl oxygen is an effective hydrogen bond acceptor, while the primary amine is an excellent hydrogen bond donor. This duality allows this compound to form both intramolecular and intermolecular hydrogen bonds, which significantly impact its physical properties and solid-state structure.
Intramolecular Hydrogen Bonding: A hydrogen bond can form between one of the N-H protons of the amino group and the sulfinyl oxygen. This would create a six-membered ring, which is an energetically favorable arrangement. Such an interaction would further stabilize a folded or gauche conformation, reinforcing the electronic effects discussed previously.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding networks are expected. The primary amine can act as a donor to the sulfinyl oxygen of a neighboring molecule (N-H···O=S), and it can also participate in hydrogen bonding with other amine groups (N-H···N). These interactions lead to the formation of supramolecular assemblies like chains, dimers, or more complex three-dimensional networks.
Computational and spectroscopic studies on peptide models containing sulfoxide groups have provided insight into the geometry of these interactions. The N-H···O=S hydrogen bond is a strong interaction that influences local peptide conformation.
The table below presents typical geometric parameters for hydrogen bonds involving sulfoxide and amine groups, based on computational studies of model peptide systems.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (D-H···A) (°) |
| N-H···O=S | ~1.83 - 1.96 | > 150 |
| N-H···N | ~2.9 - 3.2 | > 160 |
These hydrogen bonding networks are crucial in determining the crystal packing of the molecule and can also influence its solubility and behavior in biological systems, where interactions with water and biomolecules are prevalent.
In-depth Mechanistic Analysis of this compound Reactions Remains an Area for Future Investigation
A thorough review of available scientific literature indicates that detailed kinetic and computational studies specifically elucidating the reaction mechanisms of this compound are not extensively documented. While this compound is recognized as a key intermediate in the synthesis of various pharmaceuticals, dedicated research into the precise kinetics, transition states, and computational modeling of its reactions appears to be a nascent field.
The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. Such studies typically involve a synergistic approach, combining experimental kinetic data with theoretical computational models. Kinetic studies provide macroscopic information about reaction rates, rate laws, and the influence of various parameters such as temperature, concentration, and catalysts. This empirical data is crucial for proposing plausible reaction pathways.
Complementing this, computational chemistry offers a molecular-level insight into reaction mechanisms. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to model the potential energy surface of a reaction. These calculations can identify the structures of reactants, transition states, and products, as well as determine their relative energies. This allows for the prediction of reaction barriers and the validation of proposed mechanisms.
Given the absence of specific research findings on the kinetic and computational analysis of this compound's reactivity, this section cannot provide the detailed data tables and in-depth discussion as requested. The scientific community has yet to publish dedicated studies in this specific area. Therefore, the reaction mechanism elucidation for this particular compound remains a subject for future research endeavors.
Applications of 2 Phenylmethanesulfinylethan 1 Amine in Asymmetric Synthesis
Utilization as Chiral Auxiliaries and Directing Groups
There is no specific data available detailing the use of 2-Phenylmethanesulfinylethan-1-amine as a chiral auxiliary or directing group in asymmetric reactions.
Application as Ligands in Asymmetric Catalysis
Information regarding the synthesis of metal complexes using this compound as a ligand and their subsequent application in asymmetric catalysis is not found in the reviewed literature.
Intermediate for the Stereoselective Construction of Complex Organic Architectures
No specific examples or research studies were identified that use this compound as an intermediate for the following applications:
Contributions to Chiral Pool Synthesis
The role or contribution of this compound to chiral pool synthesis is not documented.
Computational and Theoretical Chemistry Investigations of 2 Phenylmethanesulfinylethan 1 Amine
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the computational study of molecular systems. researchgate.netmdpi.comresearchgate.net These approaches solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. researchgate.net For 2-Phenylmethanesulfinylethan-1-amine, these calculations provide a detailed picture of its fundamental chemical characteristics.
Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pennylane.ai For a flexible molecule like this compound, which has several rotatable single bonds, multiple energy minima, known as conformers, can exist.
Conformational analysis of this compound involves systematically exploring the potential energy surface to identify these stable conformers and determine their relative energies. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its preferred conformation. nih.govmdpi.com The presence of a stereocenter at the sulfur atom (a sulfoxide (B87167) group) adds another layer of complexity, leading to different diastereomeric conformers. Theoretical calculations can predict which conformers are most likely to be populated at a given temperature.
Interactive Table: Hypothetical Relative Energies of this compound Conformers
This table presents hypothetical data for illustrative purposes, as would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| A | 60° (gauche) | 0.00 | N-H···O hydrogen bond |
| B | 180° (anti) | 1.25 | Steric repulsion minimized |
| C | -60° (gauche) | 0.45 | π-stacking with phenyl ring |
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations provide detailed information about the distribution of electrons within the molecule. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
According to frontier molecular orbital theory, the HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.comwikipedia.org The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amine group and the sulfoxide oxygen, while the LUMO may be distributed over the phenyl ring.
Interactive Table: Hypothetical Frontier Orbital Properties of this compound
This table presents hypothetical data for illustrative purposes, as would be obtained from DFT calculations.
| Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| HOMO | -6.2 | Nitrogen (amine), Oxygen (sulfoxide) | Nucleophilic site |
| LUMO | -0.8 | Phenyl ring (π* orbitals) | Electrophilic site |
| HOMO-LUMO Gap | 5.4 | N/A | High kinetic stability |
Modeling of Non-Covalent Interactions and Bonding Motifs
Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules, such as in biological systems. mhmedical.comnih.govmdpi.com These interactions, though weaker than covalent bonds, play a significant role in the conformational preferences of this compound. nih.gov
Computational methods can be used to identify and quantify various non-covalent interactions within the molecule, such as:
Intramolecular Hydrogen Bonds: The amine group can act as a hydrogen bond donor, and the sulfoxide oxygen can act as a hydrogen bond acceptor. This interaction can stabilize certain folded conformations.
π-Interactions: The phenyl ring can participate in various π-interactions, such as π-π stacking or CH-π interactions, which can also influence the conformational landscape.
Interactive Table: Hypothetical Non-Covalent Interactions in this compound
This table presents hypothetical data for illustrative purposes.
| Interaction Type | Atom Groups Involved | Estimated Stabilization Energy (kcal/mol) |
| Hydrogen Bond | N-H ··· O=S | 2.5 - 4.0 |
| CH-π Interaction | C-H (ethyl) ··· Phenyl Ring | 0.5 - 1.5 |
| van der Waals | Phenyl and Ethyl groups | 1.0 - 2.0 |
Theoretical Studies on Reaction Mechanisms and Energetics
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into the step-by-step process by which reactants are converted into products. researchgate.netmdpi.comfrontiersin.org For this compound, theoretical studies can be used to explore its reactivity in various chemical transformations.
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. researchgate.net It represents the energy barrier that must be overcome for a reaction to occur. libretexts.org Computationally, transition states are located as first-order saddle points on the potential energy surface.
Characterization of a transition state involves confirming that it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
Interactive Table: Hypothetical Vibrational Frequencies for a Transition State in a Reaction of this compound
This table presents hypothetical data for a hypothetical N-alkylation reaction, for illustrative purposes.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| 1 | -350 (imaginary) | N-C bond formation / C-leaving group bond breaking |
| 2 | 250 | Torsional motion |
| 3 | 1100 | C-H bending |
| 4 | 3100 | C-H stretching |
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. researchgate.netwikipedia.org Mapping the PES for a reaction provides a comprehensive understanding of the reaction mechanism, including the identification of reactants, products, intermediates, and transition states. wikipedia.orgmdpi.comresearchgate.net
By mapping the PES for a reaction involving this compound, chemists can determine the most favorable reaction pathway (the one with the lowest energy barrier) and predict the relative energies of all species involved in the reaction.
Interactive Table: Hypothetical Relative Energies on a Potential Energy Surface
This table presents hypothetical data for a hypothetical reaction, for illustrative purposes.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Energy barrier for the first step |
| Intermediate | -5.7 | A stable species formed during the reaction |
| Transition State 2 | +10.8 | Energy barrier for the second step |
| Products | -20.1 | Final products of the reaction |
Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Phenylmethanesulfinylethan 1 Amine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and structure of 2-Phenylmethanesulfinylethan-1-amine. Each technique offers unique information about the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.5 ppm). The benzylic protons (C₆H₅-CH₂ -S) would likely resonate as a singlet or a pair of doublets if they are diastereotopic, around δ 4.0-4.5 ppm. The two methylene (B1212753) groups of the ethanamine chain (-S-CH₂ -CH₂ -NH₂) are diastereotopic and would appear as complex multiplets in the δ 2.8-3.5 ppm range. The primary amine protons (-NH₂) are expected to show a broad singlet, the chemical shift of which is concentration and solvent-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons are expected in the δ 125-140 ppm region. The benzylic carbon signal would likely appear around δ 55-65 ppm, while the two aliphatic carbons of the ethylamine (B1201723) moiety would be found further upfield, typically in the δ 35-55 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Phenyl Protons | ¹H | 7.2 - 7.5 | Multiplet (m) |
| Benzylic Protons (Ar-CH₂ -S) | ¹H | 4.0 - 4.5 | Singlet (s) or AB quartet |
| Methylene Protons (-S-CH₂ -CH₂) | ¹H | 2.8 - 3.5 | Multiplet (m) |
| Methylene Protons (-CH₂-CH₂ -NH₂) | ¹H | 2.8 - 3.5 | Multiplet (m) |
| Amine Protons (-NH₂ ) | ¹H | 1.0 - 3.0 (variable) | Broad Singlet (br s) |
| Phenyl Carbons (ipso) | ¹³C | 135 - 140 | Singlet |
| Phenyl Carbons (ortho, meta, para) | ¹³C | 125 - 130 | Singlet |
| Benzylic Carbon (Ar-C H₂-S) | ¹³C | 55 - 65 | Singlet |
| Methylene Carbon (-S-C H₂-CH₂) | ¹³C | 45 - 55 | Singlet |
| Methylene Carbon (-CH₂-C H₂-NH₂) | ¹³C | 35 - 45 | Singlet |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The primary amine group (-NH₂) is identified by a pair of medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹. The sulfoxide (B87167) group (S=O) shows a strong, characteristic stretching absorption between 1030 and 1070 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically produce several peaks in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Primary Amine | N-H Bend | 1580 - 1650 | Medium |
| Sulfoxide | S=O Stretch | 1030 - 1070 | Strong |
| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Aliphatic Chain | C-H Stretch | 2850 - 2960 | Medium |
| Aliphatic Chain | C-N Stretch | 1020 - 1250 | Medium-Weak |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns.
For this compound (C₉H₁₃NOS), the nominal molecular weight is 183 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, confirming the elemental composition. Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 184.0791 is expected to be the base peak. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 206.0610, may also be observed. Fragmentation analysis would likely show characteristic losses, including the cleavage of the benzyl (B1604629) group (C₇H₇, m/z 91) and fragments corresponding to the ethylamine side chain.
Table 3: Predicted Mass Spectrometry Data (ESI+) for this compound
| Adduct / Ion | Formula | Predicted m/z |
| Protonated Molecule | [C₉H₁₃NOS + H]⁺ | 184.0791 |
| Sodium Adduct | [C₉H₁₃NOS + Na]⁺ | 206.0610 |
| Potassium Adduct | [C₉H₁₃NOS + K]⁺ | 222.0350 |
| Ammonium (B1175870) Adduct | [C₉H₁₃NOS + NH₄]⁺ | 201.1056 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about conjugated systems and chromophores. The primary chromophore in this compound is the phenyl group.
The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show absorption bands characteristic of a monosubstituted benzene (B151609) ring. A strong absorption band (the E₂-band) resulting from a π→π* transition is expected around 200-220 nm. A weaker, fine-structured series of bands (the B-band), also from a π→π* transition but formally forbidden, is anticipated in the 250-270 nm region. For benzylamine, a structurally related compound, absorption maxima are observed at approximately 206 nm and 256 nm. sielc.com
Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Transition Type | Chromophore | Expected λₘₐₓ (nm) |
| π→π* (E₂-band) | Phenyl Ring | ~210 |
| π→π* (B-band) | Phenyl Ring | ~260 |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for analyzing amine-containing compounds.
For the analysis of this compound, a C18 stationary phase is commonly used. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Due to the basic nature of the amine group, which can cause peak tailing on silica-based columns, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the amine and masking residual silanol (B1196071) groups on the stationary phase. Detection is typically achieved using a UV detector set at one of the absorption maxima of the phenyl chromophore, such as 210 nm or 260 nm. This method allows for the separation of the target compound from synthesis precursors, byproducts, and degradation products, enabling accurate purity determination.
Table 5: Typical RP-HPLC Conditions for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 260 nm |
| Column Temperature | 25 - 40 °C |
Derivatization Strategies for Enhanced Analysis
The analytical determination of this compound, a chiral primary amine, often necessitates derivatization to improve its chromatographic behavior and detection sensitivity. iu.edunih.gov Derivatization is a technique that transforms a chemical compound into a product of a similar structure, known as a derivative, which is more suitable for a specific analytical method. actascientific.com This process can enhance volatility for gas chromatography or, more commonly for compounds like amines, introduce chromophoric or fluorophoric groups to enable or enhance detection by HPLC with UV or fluorescence detectors. thermofisher.comresearchgate.net Furthermore, for chiral molecules, derivatization with a chiral agent is a critical strategy for determining the enantiomeric composition. researchgate.netcam.ac.uk
Pre-Column Derivatization Techniques
Pre-column derivatization involves chemically modifying the analyte before its introduction into the chromatographic system. actascientific.com This approach is widely accepted as an effective technique for the analysis of aliphatic and aromatic amines, as it can create more stable products with improved polarity for better retention and separation on reverse-phase columns. thermofisher.com For this compound, its primary amine group is the target for several well-established derivatizing reagents.
Common reagents for the pre-column derivatization of primary amines include:
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines at room temperature in the presence of a thiol (like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. creative-proteomics.comlibretexts.org This reaction is fast, often completing within a minute, and the excess reagent itself is not fluorescent, which minimizes interference. creative-proteomics.com However, the resulting derivatives can have limited stability. nih.gov
9-Fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form stable, fluorescent derivatives. thermofisher.commdpi.com It is often used in conjunction with OPA for the simultaneous analysis of both amine types. libretexts.orgmdpi.com The derivatization with FMOC-Cl provides robust products suitable for fluorescence detection. thermofisher.com
2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with primary and secondary amino groups to form stable dinitrophenyl (DNP) derivatives. creative-proteomics.com These derivatives exhibit strong UV absorption, making them suitable for HPLC-UV analysis. The reaction conditions are easily controlled, though they may require heating. creative-proteomics.com
Dansyl Chloride (DNS-Cl): 5-Dimethylaminonaphthalene-1-sulfonyl chloride reacts with primary and secondary amines to produce highly fluorescent and stable derivatives. thermofisher.com While effective, dansyl chloride is a non-specific reagent and can also react with other functional groups like phenols. nih.gov
The choice of reagent depends on the analytical requirements, such as desired sensitivity, stability of the derivative, and the available detection equipment.
| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method | Key Characteristics |
|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Fast reaction at room temperature; excess reagent is non-interfering. creative-proteomics.com |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | Forms stable derivatives; often used with OPA. thermofisher.commdpi.com |
| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary Amines | UV Absorption | Forms highly stable derivatives with strong UV absorbance. creative-proteomics.com |
| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines, Phenols | Fluorescence | Produces stable, highly fluorescent derivatives. nih.govthermofisher.com |
Chiral Derivatization for Enantiomeric Excess Determination
Determining the enantiomeric excess (e.e.) is crucial for chiral compounds. Since enantiomers possess identical physical and chemical properties in an achiral environment, they cannot be separated by standard chromatographic methods. Chiral derivatization overcomes this by reacting the enantiomeric mixture of this compound with an enantiomerically pure chiral derivatizing agent (CDA). researchgate.net This reaction produces a mixture of diastereomers, which have different physical properties and can be separated and quantified using conventional analytical techniques like HPLC or NMR spectroscopy. cam.ac.ukbath.ac.uk
A prominent and versatile method for determining the enantiopurity of chiral primary amines involves a three-component self-assembly reaction. researchgate.netbath.ac.uk This strategy typically uses:
The chiral amine analyte (e.g., the enantiomers of this compound).
An achiral aldehyde-boronic acid, most commonly 2-formylphenylboronic acid (2-FPBA).
An enantiopure chiral auxiliary, such as 1,1'-bi-2-naphthol (B31242) (BINOL). researchgate.net
These components condense to form a pair of diastereoisomeric iminoboronate esters. bath.ac.uk The resulting diastereomers exhibit distinct signals in ¹H NMR spectroscopy, often with baseline resolution for the imino proton, allowing for direct integration to determine the e.e. researchgate.net This approach can also be adapted for fluorescence-based assays by using fluorescent chiral diols, where the diastereomeric complexes display differential fluorescence, enabling high-throughput screening. nih.gov
Another advanced strategy employs novel inorganic CDAs, such as chiral phosphazane reagents. cam.ac.uk These reagents react with the chiral amine in situ to form diastereomeric products. Subsequent analysis by ³¹P NMR spectroscopy reveals sharp, distinct signals for each diastereomer, allowing for the direct calculation of enantiomeric excess by integration. This method offers a simple alternative to more common organic-based CDAs. cam.ac.uk
| Strategy / Reagent | Principle | Primary Analytical Technique | Key Features |
|---|---|---|---|
| Three-Component Assembly (e.g., with 2-FPBA and (S)-BINOL) | Formation of diastereomeric iminoboronate esters. researchgate.net | ¹H NMR Spectroscopy, Fluorescence Spectroscopy | Highly reliable for primary amines; baseline resolution of diastereomer signals in NMR is common. researchgate.net |
| Chiral Phosphazane Reagents | Formation of diastereomers via reaction with a P-Cl bond, followed by quaternization. cam.ac.uk | ³¹P NMR Spectroscopy | Provides sharp, well-separated signals in ³¹P NMR for straightforward integration and e.e. determination. cam.ac.uk |
| In-situ Imine Formation with Fe(II) Complexation | Formation of diastereomeric octahedral metal complexes from chiral imines. nih.gov | Circular Dichroism (CD) Spectroscopy | Utilizes commercially available materials for rapid assay preparation without complex receptor synthesis. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
